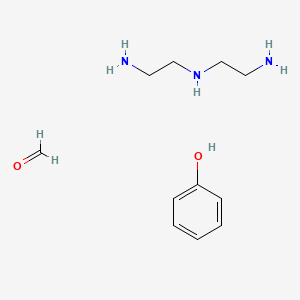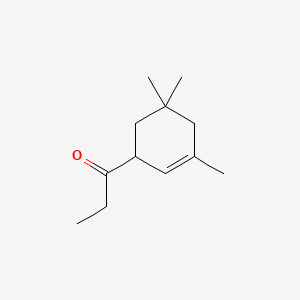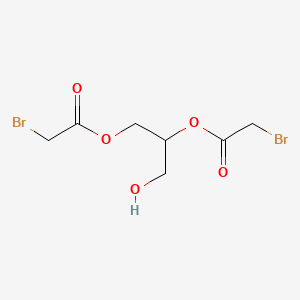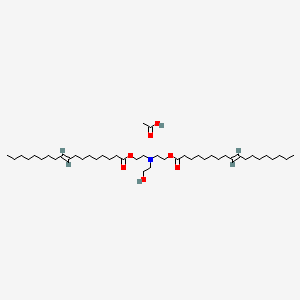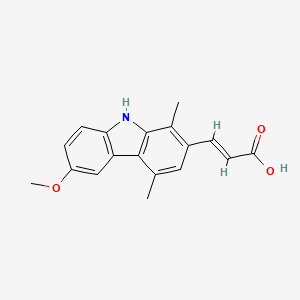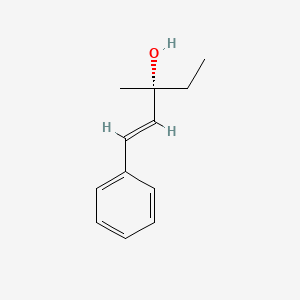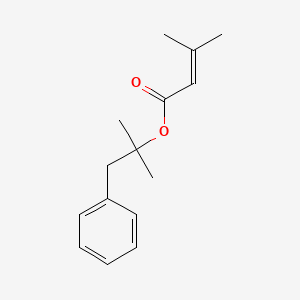
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate is a chemical compound with the molecular formula C9H11NO4Na and a molecular weight of 220.17771 g/mol. This compound is known for its unique structure, which includes a furan ring substituted with acetyl, hydroxy, and carboxamidate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate involves several steps. . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a base such as sodium hydroxide to facilitate the formation of the sodium salt. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate can be compared with similar compounds such as:
- Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxylate
- Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and reactivity. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84912-09-4 |
|---|---|
Fórmula molecular |
C9H11NO4.Na C9H11NNaO4 |
Peso molecular |
220.18 g/mol |
InChI |
InChI=1S/C9H11NO4.Na/c1-4-6(5(2)11)9(13)14-7(4)8(12)10-3;/h13H,1-3H3,(H,10,12); |
Clave InChI |
JZICWAOCEFFEEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1C(=O)C)O)C(=O)NC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




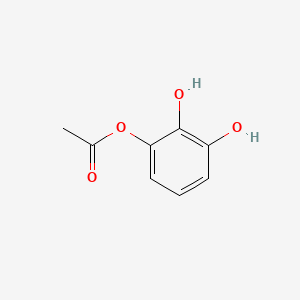
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
